molecular formula C8H11NO B180346 2,4,6-Trimethyl-3-hydroxypyridine CAS No. 1123-65-5

2,4,6-Trimethyl-3-hydroxypyridine

Cat. No.: B180346
CAS No.: 1123-65-5
M. Wt: 137.18 g/mol
InChI Key: GWDFAODRANMDFE-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-3-hydroxypyridine is a collidine derivative of significant interest in pharmacological research, primarily investigated for its hemorheological and antifibrotic properties. This compound is noted for its pronounced ability to improve blood fluidity and reduce hyperviscosity, making it a valuable tool for studying models of circulatory disorders and related tissue hypoxia . Research indicates its mechanism of action is linked to antioxidant activity, where it helps inhibit lipid peroxidation, a process known to negatively affect the rheological properties of erythrocytes and deteriorate microcirculation . In vivo studies have demonstrated a pronounced antifibrotic effect for this compound in experimental models of pulmonary fibrosis induced by intratracheal administration of bleomycin to rats . In these models, the formation of hyperviscosity syndrome was observed, and administration of this compound was effective in reducing blood viscosity in the animals . The structural motif of 3-hydroxypyridine is recognized for its antioxidant and membrane-protective properties, drawing parallels to well-known cytoprotective agents like emoxypine . This compound is intended for research applications only, providing scientists with a potent agent for exploring pathways related to blood rheology, fibrotic diseases, and oxidative stress.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trimethylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-5-4-6(2)9-7(3)8(5)10/h4,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDFAODRANMDFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276412
Record name 2,4,6-Trimethyl-3-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123-65-5
Record name 2,4,6-Trimethyl-3-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations

Oxidative Transformations of 2,4,6-Trimethyl-3-hydroxypyridine

The presence of both a hydroxyl group and methyl substituents on the pyridine (B92270) ring makes this compound susceptible to various oxidative processes. These transformations are of interest for both synthetic applications and for understanding the compound's role as an antioxidant.

Copper(II)-Mediated Stepwise Oxidation Processes in Hydrothermal Systems

Under hydrothermal conditions, 2,4,6-trimethylpyridine (B116444) can undergo copper(II)-mediated stepwise oxidation. rsc.org In these reactions, the methyl groups are oxidized to carboxylic acids. rsc.org Interestingly, in a nearly neutral solution, this process can also lead to the formation of a new ligand, 3-hydroxy-2,4,6-pyridine tricarboxylate. rsc.org This indicates that in addition to the oxidation of the methyl groups, hydroxylation of the pyridine ring occurs. rsc.org

The formation of the 3-hydroxy derivative is supported by experiments where 2,4,6-pyridinetricarboxylic acid is treated with copper nitrate (B79036) under hydrothermal conditions, yielding the same hydroxylated product. rsc.org This suggests a pathway where the methyl groups are first oxidized, followed by the hydroxylation of the pyridine ring. The presence of copper(II) ions is crucial for mediating this transformation, likely through the formation of a copper(II)-resorcinolate intermediate that undergoes a charge-transfer to a radical form, which then reacts with oxygen. nih.gov

Table 1: Products of Copper(II)-Mediated Oxidation of 2,4,6-Trimethylpyridine

Starting MaterialReagents and ConditionsMajor ProductsReference
2,4,6-TrimethylpyridineCopper(II) nitrate, hydrothermal2,4,6-Pyridinetricarboxylate rsc.org
2,4,6-TrimethylpyridineCopper(II) nitrate, hydrothermal (nearly neutral)3-Hydroxy-2,4,6-pyridinetricarboxylate rsc.org
2,4,6-Pyridinetricarboxylic acidCopper(II) nitrate, hydrothermal3-Hydroxy-2,4,6-pyridinetricarboxylate rsc.org

Peroxydisulfate (B1198043) Oxidation Reactions of Nitrogen-Containing Heterocycles

Peroxydisulfate oxidation is a common method for introducing a hydroxyl group into aromatic rings, such as in phenols and aromatic amines, through reactions like the Elbs and Boyland-Sims oxidations. nih.gov This method has been successfully applied to various nitrogen-containing heterocycles, including pyridine and its derivatives, to produce hydroxylated products. nih.govnih.gov The reaction typically involves the generation of a sulfate (B86663) radical anion (SO₄⁻•) which is a strong oxidant. core.ac.uk

While specific studies on the peroxydisulfate oxidation of this compound are not extensively documented, the reactivity of similar compounds provides insight into the likely mechanism. For pyridine itself, oxidation with ammonium (B1175870) peroxydisulfate yields pyridin-2-yl ammonium sulfate. nih.gov The efficiency of these oxidations can often be improved by the use of catalysts, such as metal phthalocyanine (B1677752) complexes, or by the addition of other oxidants like hydrogen peroxide. nih.gov The reaction mechanism is believed to proceed via an electrophilic attack of the peroxydisulfate on the electron-rich aromatic ring.

Role as a Radical Chain Oxidation Inhibitor and Antiradical Agent

Substituted 3-hydroxypyridines, including this compound, have been investigated for their antioxidant properties and their ability to act as radical chain oxidation inhibitors. nih.govcrimsonpublishers.com These compounds are considered to be promising antioxidants due to their reactivity towards chain-carrying peroxyl radicals. crimsonpublishers.com

The antioxidant mechanism of structurally similar compounds, such as 2,4,6-trihydroxypyridine, has been studied computationally. rsc.org These studies reveal several possible pathways for radical scavenging, including:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to the radical, thereby neutralizing it.

Radical Adduct Formation (RAF): The radical adds to the aromatic ring.

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, followed by the transfer of an electron to the radical.

Single Electron Transfer-Proton Transfer (SET-PT): The antioxidant transfers an electron to the radical, followed by the loss of a proton. rsc.org

In nonpolar solvents, the HAT and RAF mechanisms are favored for 2,4,6-trihydroxypyridine, while in aqueous environments, HAT, RAF, and SPLET are the operative mechanisms. rsc.org The presence of the nitrogen atom in the pyridine ring has been shown to decrease the scavenging capacity compared to analogous phenolic compounds due to its electron-withdrawing effect. rsc.org

Substitution and Functionalization Reactions

The structure of this compound allows for a variety of substitution and functionalization reactions, enabling the synthesis of a wide range of derivatives with potential applications in various fields.

Electrophilic Substitution Patterns on the 3-Hydroxypyridine (B118123) Nucleus

Electrophilic substitution on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. iust.ac.ir However, the presence of activating groups, such as the hydroxyl and methyl groups in this compound, facilitates these reactions.

In the case of the 3-hydroxypyridine nucleus, electrophilic substitution is generally directed to the 2- and 6-positions, which are activated by the hydroxyl group. chemicalbook.com For 2,4,6-trimethylpyridine 1-oxide, acid-catalyzed hydrogen exchange, an example of electrophilic substitution, occurs at the 3-position. rsc.orgrsc.org Given the activating nature of the methyl and hydroxyl groups, it is expected that electrophilic attack on this compound would preferentially occur at the remaining unsubstituted position, C5, although steric hindrance from the adjacent methyl groups at C4 and C6 could influence the regioselectivity.

Regiodivergent Alkylation of Pyridines and Hydroxypyridines

Regiodivergent synthesis allows for the selective formation of different constitutional isomers from a common starting material by carefully choosing the reaction conditions. Recent advances have demonstrated the regiodivergent alkylation of pyridines, offering a powerful tool for their functionalization. nih.govchemistryviews.org

A transition-metal-free approach utilizes 1,1-diborylalkanes as the alkylating agent, where the choice of an alkyllithium activator dictates the site of alkylation. nih.govchemistryviews.org Specifically:

Methyllithium (B1224462) as an activator directs alkylation predominantly to the C4 position . nih.govchemistryviews.org

sec-Butyllithium (B1581126) as an activator promotes C2-alkylation . nih.govchemistryviews.org

This selectivity is attributed to the different aggregation states of the alkyllithium reagents; methyllithium tends to form tetrameric clusters that favor C4-alkylation, while sec-butyllithium forms dimeric clusters that lead to C2-alkylation. nih.govchemistryviews.org Although these studies were not performed specifically on this compound, the principles of this methodology are applicable and suggest that selective alkylation at the remaining C5 position or potentially at one of the methyl groups could be achieved by carefully tuning the reaction conditions. The tautomeric nature of 3-hydroxypyridines, existing in equilibrium with the corresponding pyridone form, also presents opportunities for selective N- or O-alkylation. researchgate.net

Reactions with Radical-Based Reducing Agents (e.g., Tris(trimethylsilyl)silane)

While specific studies detailing the reaction of this compound with radical-based reducing agents like tris(trimethylsilyl)silane (B43935) are not extensively documented in publicly available research, the general reactivity of hydroxypyridines and related phenolic compounds provides a framework for understanding these potential transformations. Radical deoxygenation of the C–OH bond in phenols is a challenging transformation. However, derivatives of the hydroxyl group, such as thiocarbonates (in a Barton-McCombie deoxygenation) or phosphates, can undergo reduction via radical intermediates.

In a hypothetical reaction with a radical initiator and tris(trimethylsilyl)silane, a derivative of this compound would likely be required. The mechanism would involve the homolytic cleavage of the derivatized C–O bond, followed by hydrogen atom transfer from the silane (B1218182) to the resulting aryl radical.

Reaction Mechanism Elucidation

Understanding the mechanisms of reactions involving this compound is crucial for controlling product selectivity and developing new synthetic methodologies.

Identification of Proton Sources and Intermediates in Regiodivergent Alkylation

The alkylation of hydroxypyridines is a classic example of a reaction where the outcome can be directed towards either N-alkylation or O-alkylation, a phenomenon known as regiodivergence. While research specifically on the regiodivergent alkylation of this compound is not detailed, the principles governing this selectivity in the broader class of 3-hydroxypyridines are well-established. The choice of base, solvent, and electrophile plays a critical role in determining the reaction pathway.

The two primary intermediates in the alkylation of a 3-hydroxypyridine are the neutral pyridinol form and the zwitterionic pyridinium (B92312) oxide form, which exist in equilibrium. The position of this equilibrium is influenced by the solvent's polarity and proticity.

N-Alkylation: This pathway is generally favored in polar, aprotic solvents like DMF or DMSO, which stabilize the zwitterionic intermediate. The use of a strong base can also promote N-alkylation by fully deprotonating the hydroxyl group, leading to the formation of a pyridone anion which then alkylates on the nitrogen.

O-Alkylation: This pathway is more likely to occur in nonpolar solvents, where the neutral hydroxypyridine form predominates. The reaction proceeds through the direct attack of the hydroxyl group on the electrophile.

The identification of proton sources is critical in understanding the reaction mechanism. In cases where the reaction is run under neutral or slightly acidic conditions, the protonated form of the hydroxypyridine can act as a proton source. The nature of the intermediates, whether they are neutral, zwitterionic, or anionic, dictates the ultimate regiochemical outcome of the alkylation.

Table 1: Factors Influencing Regioselectivity in the Alkylation of 3-Hydroxypyridines

FactorFavoring N-AlkylationFavoring O-Alkylation
Solvent Polar aprotic (e.g., DMF, DMSO)Nonpolar (e.g., Toluene, THF)
Base Strong bases (e.g., NaH)Weak or no base
Intermediate Zwitterionic/AnionicNeutral

Mechanistic Pathways in Cyclization Reactions Involving Pyridine Derivatives

Pyridine derivatives, including substituted hydroxypyridines, are valuable precursors for the synthesis of fused heterocyclic systems. The mechanistic pathways of these cyclization reactions often involve the pyridine nitrogen or a substituent on the ring acting as a nucleophile.

While specific cyclization reactions starting from this compound are not widely reported, related structures undergo intramolecular cyclization to form a variety of bicyclic and polycyclic systems. For instance, a hydroxypyridine with a suitable electrophilic side chain can undergo intramolecular N-alkylation or O-alkylation to form a fused ring system.

The mechanism of these cyclizations is highly dependent on the nature of the tethered reactive groups. For example, a side chain containing a leaving group would likely proceed through an SN2-type mechanism, with either the pyridine nitrogen or the hydroxyl oxygen acting as the nucleophile. The regioselectivity of this cyclization would again be influenced by factors such as solvent and the presence of a base.

Proposed Mechanisms for the Formation of Complex Heterocycles from Hydroxypyridines (e.g., Azacoumarins)

The synthesis of azacoumarins, which are pyridocoumarins, from hydroxypyridine precursors is a known transformation that highlights the utility of these building blocks. While a specific synthesis of an azacoumarin from this compound is not described, the general mechanism can be inferred from related reactions.

A common route to azacoumarins involves the Pechmann condensation, where a phenol (B47542) (in this case, a hydroxypyridine) reacts with a β-ketoester under acidic conditions. The proposed mechanism for the formation of an azacoumarin from a generic 3-hydroxypyridine would proceed as follows:

Initial Transesterification/Michael Addition: The β-ketoester can either undergo transesterification with the hydroxypyridine or the hydroxypyridine can act as a nucleophile in a Michael addition to an α,β-unsaturated ester derived from the β-ketoester.

Intramolecular Electrophilic Aromatic Substitution: The intermediate from the first step then undergoes an intramolecular cyclization. This is an electrophilic aromatic substitution where the electron-rich pyridine ring attacks a carbonyl group. The position of this attack is directed by the activating hydroxyl group.

Dehydration: The resulting cyclic intermediate then dehydrates to form the aromatic azacoumarin ring system.

The specific isomer of the azacoumarin formed would depend on the position of the hydroxyl group on the pyridine ring and the substitution pattern.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable in modern chemical research. These methods allow for the detailed examination of molecular properties at the electronic level.

Density Functional Theory (DFT) Applications for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. uni-muenchen.de It has been successfully employed to study various aspects of pyridine (B92270) derivatives. For instance, DFT calculations have been used to explore the molecular geometry, frontier molecular orbital energies, and thermodynamic properties of related compounds. researchgate.net The B3LYP hybrid functional, combined with basis sets like 6-311++G**, is a common choice for such studies, providing a good balance between accuracy and computational cost. researchgate.net These calculations can predict optimized geometrical parameters, which can then be compared with experimental data from techniques like single-crystal X-ray diffraction. researchgate.net

In studies of similar heterocyclic systems, DFT has been instrumental in understanding structure-activity relationships. For example, in a series of 3-hydroxypyridine-4-one derivatives, DFT was used to calculate electronic and energetic descriptors to elucidate their antioxidant activity. researchgate.net Furthermore, DFT has been applied to study the interaction of such compounds with biological targets, for example, by performing molecular docking studies to predict binding modes within receptor active sites. nih.govresearchgate.net

Optimization of Geometrical Parameters and Analysis of Electronic Structure (e.g., HOMO/LUMO)

A key application of DFT is the optimization of molecular geometries to find the most stable arrangement of atoms. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The resulting optimized bond lengths and angles can provide valuable insights into the molecule's conformation. irjweb.com

The electronic structure of a molecule is fundamentally linked to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. irjweb.com The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. researchgate.netaimspress.com A smaller gap generally suggests higher reactivity. For various pyridine and pyrimidine (B1678525) derivatives, HOMO-LUMO analysis has been used to understand their electronic properties and potential applications in areas like materials science and medicinal chemistry. irjweb.comresearchgate.net

Calculated Electronic Properties of a Pyrimidine Derivative (Example Data)
ParameterValue (eV)
EHOMO-6.2613
ELUMO-0.8844
Energy Gap (ΔE)5.3769

This table presents example data for a pyrimidine derivative to illustrate the type of information obtained from HOMO-LUMO analysis. irjweb.com The specific values for 2,4,6-trimethyl-3-hydroxypyridine would require dedicated calculations.

Investigation of Tautomeric Equilibria in 3-Hydroxypyridine (B118123) Derivatives

3-Hydroxypyridine and its derivatives can exist in different tautomeric forms, most commonly the enol and keto (or zwitterionic) forms. acs.orgnih.gov The position of this equilibrium is sensitive to factors like the solvent and the nature of substituents on the pyridine ring. Computational methods are highly effective in studying these equilibria. acs.orgacs.org

DFT calculations can be used to determine the relative energies of the different tautomers, providing insight into which form is more stable under specific conditions. acs.org For example, studies on 3-hydroxypyridine have shown that the neutral enol form is predominant in nonpolar environments, while the zwitterionic keto form is favored in aqueous solutions. acs.orgnih.gov The presence of an intramolecular hydrogen bond can also influence the tautomeric equilibrium. acs.orgunipd.it Theoretical studies have employed various solvation models, including continuum, discrete, and hybrid approaches, to accurately capture the effect of the solvent on tautomer stability. acs.org

Molecular Dynamics and Modeling

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time.

Conformational Analysis and Flexibility Studies of Pyridinol Systems

The three-dimensional structure and flexibility of a molecule are crucial for its function. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For pyridinol systems, computational methods can be used to explore the potential energy surface and determine the preferred spatial arrangements of the substituents. rsc.org Ab initio calculations are fundamental in determining stable conformations and rotational energy barriers, providing insights into the effects of substituents like methyl groups on the molecular structure.

Simulation of Intermolecular Interactions (e.g., Hydrogen Bonding, Cation-π Interactions)

Intermolecular interactions are the forces that govern how molecules interact with each other and with their environment. These interactions are critical in determining the physical properties of a substance and its behavior in biological systems. MD simulations are a powerful tool for studying these interactions in detail. nih.gov

For 3-hydroxypyridine derivatives, hydrogen bonding is a particularly important interaction. The hydroxyl group can act as a hydrogen bond donor, and the pyridine nitrogen can act as a hydrogen bond acceptor. acs.org In the solid state, these interactions play a key role in the crystal packing. acs.orgiucr.org Hirshfeld surface analysis, often used in conjunction with DFT calculations, can be employed to investigate and quantify these intermolecular contacts. acs.org

Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools to predict the reactivity and selectivity of molecules like this compound. By modeling reaction mechanisms and calculating energetic parameters, researchers can gain a deep understanding of a compound's chemical behavior, such as its notable efficacy as a chain-breaking antioxidant. acs.org

Computational Assessment of Potential Reaction Pathways and Transition States

The study of potential reaction pathways and their associated transition states is a cornerstone of computational chemistry, offering a way to map the energetic landscape of a chemical reaction. Density Functional Theory (DFT) is a frequently employed method for these assessments, allowing for the calculation of activation energies and the determination of the most likely reaction mechanisms. sumitomo-chem.co.jp

While specific transition state calculations for every possible reaction of this compound are not extensively documented, the principles are well-established through studies of related molecules. For instance, DFT calculations on hydroxypyridine isomers have been used to investigate their potential as CO2 adsorbents. These studies assess various binding configurations and calculate the transition states to determine activation energies, as seen in the reaction of 3-hydroxypyridine with CO2, which has a calculated interaction energy of -10.3 kcal/mol. rsc.org Such an approach could be readily applied to understand how this compound interacts with other molecules.

In the context of its known antioxidant properties, computational methods are used to explore the mechanisms by which this compound can neutralize free radicals. acs.org Theoretical studies on similar antioxidant compounds, such as 3-hydroxypyridine-4-one derivatives, evaluate different antioxidant pathways, primarily the Hydrogen Atom Transfer (HAT) and the Sequential Proton-Loss Electron-Transfer (SPLET) mechanisms. scispace.com By calculating the Gibbs free energy for the intermediates and transition states of each pathway, researchers can predict which mechanism is energetically favored in different chemical environments (e.g., gas phase vs. solvent). sumitomo-chem.co.jpscispace.com For many phenolic and hydroxypyridine antioxidants, the HAT mechanism, which involves the direct transfer of a hydrogen atom to a radical, is a key pathway whose efficiency is directly related to the O-H bond strength. acs.orgfrontiersin.org

Table 1: Computational Methods for Reactivity Analysis

This table outlines common computational methods and their applications in studying the reactivity of hydroxypyridine compounds and their analogs.

Computational MethodBasis SetApplicationExample from Literature (Related Compounds)
Density Functional Theory (DFT)Varies (e.g., 6-311++G(d,p))Calculation of reaction pathways, transition state energies, and activation barriers.Used to find transition states for CO2 binding to hydroxypyridines. rsc.org
DFT (B3LYP Functional)6-311++G Investigation of antioxidant mechanisms (HAT, SPLET).Applied to 3-hydroxypyridine-4-one derivatives to determine the preferred antioxidant pathway. scispace.com
Time-Dependent DFT (TD-DFT)Varies (e.g., 6-31G)Prediction of UV absorption spectra and analysis of excited states.Used to evaluate the reproducibility of experimental UV spectra for various pigments. sumitomo-chem.co.jp

Theoretical Prediction of Bond Dissociation Enthalpies and Ionization Energies

Theoretical calculations provide essential data on bond dissociation enthalpies (BDE) and ionization energies (IE), which are fundamental descriptors of a molecule's reactivity. ucsb.eduwikipedia.org These parameters are particularly critical for explaining the antioxidant activity of this compound.

The O-H Bond Dissociation Enthalpy is a key indicator of the effectiveness of a phenolic antioxidant operating via the HAT mechanism. It represents the energy required to break the O-H bond homolytically, yielding a phenoxyl radical and a hydrogen atom. frontiersin.orgmdpi.com A lower BDE value signifies a weaker O-H bond, making the hydrogen atom more readily available for donation to a free radical, thus terminating the oxidative chain reaction. frontiersin.org DFT calculations, often using functionals like B3LYP or M06-2X, have proven effective in predicting BDE values that correlate well with experimental antioxidant activity. scispace.commdpi.com For example, studies on substituted phenols show that electron-donating groups generally lower the O-H BDE, enhancing antioxidant capacity. mdpi.com The three methyl groups on the this compound ring are electron-donating and are thus expected to lower its O-H BDE compared to the parent 3-hydroxypyridine.

The Ionization Energy (or Ionization Potential) is the energy required to remove an electron from a molecule. It is a crucial parameter for the SPLET antioxidant mechanism, which involves the initial deprotonation of the antioxidant followed by electron transfer to the radical. scispace.com A lower ionization energy facilitates this electron transfer step. Computational studies on antioxidant molecules routinely calculate IE to assess the viability of the SPLET pathway. scispace.comfrontiersin.org

Table 2: Calculated Thermochemical Properties of Phenolic Antioxidants

This table presents representative calculated values for O-H Bond Dissociation Enthalpy (BDE) and Ionization Energy (IE) for phenol (B47542) and a related antioxidant, illustrating the data obtained from theoretical studies. All energy values are in kcal/mol. Note: These are values for related compounds, not this compound itself.

CompoundParameterComputational MethodCalculated Value (kcal/mol)Reference
PhenolBDE(O-H)(RO)B3LYP/6-311++G(2df,2p)87.9 mdpi.com
p-Cresol (4-methylphenol)BDE(O-H)(RO)B3LYP/6-311++G(2df,2p)86.6 mdpi.com
Ascorbic Acid (Vitamin C)IE(RO)B3LYP/6-311G(d,p) (Gas Phase)158.31 frontiersin.org
3-Hydroxypyridine-4-one derivative (HP1)IEB3LYP/6-311++G** (Gas Phase)161.4 scispace.com

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the elucidation of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are the cornerstone techniques for the structural verification of synthesized 2,4,6-Trimethyl-3-hydroxypyridine. The spectra provide definitive evidence for the presence of the key functional groups and the substitution pattern on the pyridine (B92270) ring.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The single aromatic proton on the pyridine ring would appear as a singlet in the aromatic region of the spectrum. The three methyl groups, being in different chemical environments (two adjacent to the nitrogen atom and one next to a carbon), would each produce a distinct singlet. The hydroxyl proton would also yield a singlet, the chemical shift of which can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. For this compound, this would include signals for the five carbons of the pyridine ring (three methyl-substituted, one hydroxyl-substituted, and one unsubstituted) and the three methyl group carbons. The chemical shifts of the ring carbons are indicative of their electronic environment, influenced by the nitrogen atom, the hydroxyl group, and the methyl substituents.

A comprehensive analysis of both ¹H and ¹³C NMR data allows for the complete assignment of the molecule's constitution, confirming the successful synthesis of the target compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-CH₃ ~2.4 ~20
C3-OH Variable (e.g., 4.5-5.5) -
C4-CH₃ ~2.2 ~18
C5-H ~6.8 ~120
C6-CH₃ ~2.4 ~20
Pyridine C2 - ~155
Pyridine C3 - ~145
Pyridine C4 - ~148
Pyridine C5 - ~120

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

While 1D NMR establishes the connectivity of atoms, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of atoms, which is crucial for understanding the molecule's conformation in solution and its potential intermolecular interactions. libretexts.org The NOESY experiment detects through-space correlations between protons that are close to each other (typically within 5 Å), regardless of whether they are connected through bonds. youtube.com

For this compound, a NOESY spectrum would be expected to show correlations between:

The proton of the hydroxyl group and the aromatic proton at the C5 position, confirming their proximity on the ring.

The protons of the C2-methyl group and the C6-methyl group with the aromatic proton at C5.

The protons of the C4-methyl group and the aromatic proton at C5.

These correlations help to build a three-dimensional picture of the molecule's preferred conformation in solution. Furthermore, intermolecular NOE signals could indicate the formation of dimers or aggregates, for example, through hydrogen bonding involving the hydroxyl group.

Understanding the mechanism of a chemical reaction is key to its optimization. In-situ NMR reaction monitoring allows for the real-time observation of a reaction as it proceeds directly within the NMR spectrometer. researchgate.net A series of spectra are acquired over time, providing a "movie" of the reaction that tracks the consumption of reactants and the formation of products and any transient intermediates. nih.govnih.govbeilstein-journals.org

In the context of synthesizing this compound, in-situ NMR could be employed to study its formation. By monitoring the characteristic signals of the starting materials and the product, a kinetic profile of the reaction can be generated. For instance, the appearance of the unique aromatic singlet of the product at ~6.8 ppm could be tracked over time. This technique is particularly powerful for identifying and structurally characterizing short-lived intermediates that might not be detectable by conventional offline analysis, thus providing deep mechanistic insights. exlibrisgroup.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (molecular formula C₈H₁₁NO), the calculated exact mass of the molecular ion [M]⁺ is 137.0841 g/mol .

HRMS can distinguish this mass from other compounds with the same nominal mass but different elemental formulas. An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula of the synthesized product.

Table 2: HRMS Data for this compound

Formula Ion Calculated Exact Mass (m/z)
C₈H₁₁NO [M+H]⁺ 138.0919

In chemical synthesis, reactions rarely yield a single, pure product. The crude reaction mixture often contains starting materials, byproducts, and intermediates. Hyphenated techniques, which couple a separation method with a detection method, are ideal for analyzing such complex mixtures.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a particularly effective combination. The HPLC system separates the components of the mixture based on their physicochemical properties (e.g., polarity), and the mass spectrometer then provides mass information for each separated component.

For the analysis of a reaction to produce this compound, HPLC-MS could be used to:

Monitor reaction progress: By taking small aliquots from the reaction mixture over time, the relative amounts of starting materials and product can be determined, allowing for the optimization of reaction conditions.

Identify byproducts: The mass spectrometer can provide the molecular weights of unknown peaks in the chromatogram, aiding in the identification of byproducts and leading to a better understanding of side reactions.

Assess product purity: HPLC-MS can be used to determine the purity of the final isolated product by detecting and quantifying any residual impurities. A validated HPLC-MS/MS method for a similar compound, 2-ethyl-6-methyl-3-hydroxypyridine, demonstrates the utility of this technique for quantitative analysis in complex matrices. nih.gov

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Interactions

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.

For this compound, the key functional groups are the hydroxyl (-OH) group, the aromatic pyridine ring, and the methyl (-CH₃) groups. The presence of both a hydrogen bond donor (-OH) and acceptor (the pyridine nitrogen) allows for significant intermolecular and potentially intramolecular hydrogen bonding, which strongly influences the FT-IR spectrum.

O-H Stretching: The hydroxyl group gives rise to a characteristic stretching vibration. In a non-hydrogen-bonded (gas phase or dilute solution in a non-polar solvent) environment, this would appear as a sharp band around 3600 cm⁻¹. However, due to strong intermolecular hydrogen bonding (O-H···N) in the solid state or concentrated solutions, this band becomes very broad and shifts to a lower frequency, typically appearing in the 3400-2500 cm⁻¹ region. rsc.org The broadness is a result of the various hydrogen bond lengths and strengths present in the sample.

C-H Stretching: The molecule exhibits two types of C-H bonds. Aromatic C-H stretching vibrations from the pyridine ring typically appear as weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretching vibrations from the three methyl groups are observed as stronger bands just below 3000 cm⁻¹ (e.g., 2980-2850 cm⁻¹).

C=C and C=N Ring Stretching: The pyridine ring has several characteristic stretching vibrations that appear in the 1600-1400 cm⁻¹ region. These bands are sensitive to substitution on the ring. DFT calculations on related pyridine derivatives can help in assigning these complex vibrations. fu-berlin.deacs.org

O-H Bending and C-O Stretching: The in-plane bending of the O-H group is typically found around 1440-1395 cm⁻¹ and can be coupled with C-H bending modes. The C-O stretching vibration is expected to produce a strong band in the 1260-1180 cm⁻¹ range. aip.org

The table below summarizes the expected FT-IR vibrational frequencies for this compound based on data from analogous compounds like 3-hydroxypyridine (B118123) and other substituted pyridines. aip.org

Vibrational ModeExpected Frequency Range (cm⁻¹)IntensityNotes
O-H Stretch (Hydrogen Bonded)3400 - 2500Strong, BroadThe position and width are highly sensitive to the strength of hydrogen bonding. rsc.org
Aromatic C-H Stretch3100 - 3000Weak-MediumCharacteristic of the pyridine ring C-H bond.
Aliphatic C-H Stretch (Methyl)2980 - 2850Medium-StrongCorresponds to the symmetric and asymmetric stretching of the -CH₃ groups.
C=C and C=N Ring Stretch1600 - 1400Medium-StrongA series of bands representing the vibrations of the aromatic pyridine ring. fu-berlin.de
C-H Bend (Methyl)1465 - 1370MediumSymmetric and asymmetric bending modes.
O-H Bend (In-plane)1440 - 1395MediumOften coupled with other vibrations in this region.
C-O Stretch1260 - 1180StrongCharacteristic of the phenol-like C-O bond. aip.org
Aromatic C-H Bend (Out-of-plane)900 - 675StrongThe position can indicate the substitution pattern of the aromatic ring.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy is another form of vibrational spectroscopy that is often used in conjunction with FT-IR. It relies on the inelastic scattering of monochromatic light (from a laser) by molecules. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, it provides complementary information. uark.edu

For this compound, Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving non-polar character.

Ring Breathing Mode: A key feature in the Raman spectra of pyridine and its derivatives is the intense "ring breathing" mode, which is a symmetric radial expansion and contraction of the entire aromatic ring. This vibration is often weak or absent in the IR spectrum but is typically the strongest band in the Raman spectrum, appearing around 1000 cm⁻¹. rsc.org For 2,4,6-trimethylpyridine (B116444) (collidine), this mode is well-documented. nih.gov

Symmetric Methyl Vibrations: The symmetric stretching and bending vibrations of the methyl groups are also readily observed in the Raman spectrum.

Complementary Information: Vibrations that are symmetric and cause a significant change in the molecule's polarizability, such as the C-C single bonds of the ring, will be strong in the Raman spectrum. In contrast, the polar O-H and C-O bonds, which are strong in the IR spectrum, will be weaker in the Raman spectrum. uark.edu

The table below outlines some expected prominent Raman bands for this compound, drawing comparisons with pyridine, 3-hydroxypyridine, and collidine. rsc.orgnih.gov

Vibrational ModeExpected Frequency Range (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3100 - 3000MediumComplementary to IR data.
Aliphatic C-H Stretch (Methyl)2980 - 2850StrongSymmetric stretches are particularly Raman active.
C=C and C=N Ring Stretch1600 - 1300Medium-StrongSeveral bands corresponding to ring vibrations.
Ring Breathing Mode1050 - 990Very StrongA characteristic and typically the most intense band for substituted pyridines. rsc.org
Methyl C-C Stretch/Deformation800 - 700MediumVibrations associated with the methyl groups attached to the ring.

Cold Ion IR Spectroscopy for Gas-Phase Structural Elucidation of Biomolecular Complexes

Cold ion infrared spectroscopy is an advanced technique used to obtain high-resolution vibrational spectra of ions in the gas phase. By isolating ions and cooling them to cryogenic temperatures (typically below 100 K), the thermal broadening of spectral lines is eliminated, allowing for the resolution of fine structural details. This method is particularly powerful for studying non-covalent interactions, protonation sites, and the intrinsic structures of molecules and their complexes without interference from solvents.

While no specific studies on this compound using this technique are currently available, its application would be highly valuable. The molecule could be protonated and introduced into the gas phase via electrospray ionization. The resulting cold ions, [C₈H₁₁NO + H]⁺, could be studied as isolated species or as complexes with a controlled number of solvent molecules (e.g., water).

The high-resolution IR spectrum obtained would allow for an unambiguous comparison with theoretical structures predicted by quantum chemical calculations. This would help to:

Determine the exact site of protonation (either on the pyridine nitrogen or the hydroxyl oxygen).

Elucidate the precise geometry of intramolecular hydrogen bonds.

Characterize the non-covalent interactions in complexes with other molecules, revealing how the first few solvent molecules interact with the ion.

This technique bridges the gap between theoretical calculations and experimental data for gas-phase ions, providing fundamental insights into molecular structure and interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. It provides information about the electronic structure of conjugated systems and can be used for both qualitative and quantitative analysis.

Monitoring Reaction Progress and Compound Conversion via UV Absorption Changes

UV-Vis spectroscopy is a highly effective technique for monitoring the progress of chemical reactions in real-time, provided that the reactants, intermediates, or products have distinct chromophores that absorb UV or visible light. spectroscopyonline.com The principle behind this application is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

In the synthesis of this compound, UV-Vis spectroscopy could be employed to monitor the reaction kinetics. For instance, if the starting materials lack the conjugated pyridine ring system, the formation of the aromatic product would result in the appearance and growth of characteristic absorption bands in the UV region. By monitoring the increase in absorbance at a specific wavelength (λ_max) corresponding to the product, one can track its formation over time. researchgate.net

Conversely, if a reactant is a conjugated molecule, its consumption can be followed by the decrease in absorbance at its characteristic λ_max. This data allows for the determination of reaction rates, reaction order, and the identification of optimal reaction conditions such as temperature and catalyst concentration. acs.org

Analysis of Electronic Spectra for Ground and Excited States

The UV-Vis spectrum of this compound is expected to show absorption bands arising from electronic transitions within the substituted pyridine ring. The main transitions are:

π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For aromatic systems like pyridine, these transitions are typically strong (high molar absorptivity, ε) and occur in the shorter wavelength UV region.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. They are lower in energy (occur at longer wavelengths) and are typically much weaker (low molar absorptivity) than π → π* transitions.

The positions of these absorption bands are sensitive to both the substituents on the ring and the solvent. The hydroxyl and methyl groups act as auxochromes, modifying the absorption maxima and intensity compared to unsubstituted pyridine. The hydroxyl group, in particular, can cause a red shift (a shift to a longer wavelength).

Based on data for analogous compounds, the expected UV absorption maxima for this compound are presented below.

CompoundSolventλ_max (nm) for π → πλ_max (nm) for n → π
3-Hydroxypyridine researchgate.netWater~215, ~278~315
2,4,6-Trimethylpyridine nist.govHexane~225, ~265Not clearly resolved
This compound Protic Solvents (Predicted)~220-230, ~270-285~310-320

The analysis of these electronic spectra provides valuable information about the energy gap between the ground and excited states of the molecule. Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate the electronic transition energies and help in the assignment of the observed spectral bands. nih.gov

X-ray Crystallography

A comprehensive search of scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. Therefore, detailed crystallographic tables, including unit cell parameters, space group, and specific bond lengths and angles derived from a crystal structure analysis of this compound, are not available at this time.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be invaluable for elucidating the exact molecular geometry of this compound in the solid state. Furthermore, it would reveal the supramolecular architecture, detailing the intermolecular interactions such as hydrogen bonding and potential π-stacking that govern the packing of molecules in the crystal lattice.

For related hydroxypyridine compounds, single-crystal X-ray diffraction studies have been crucial in understanding their solid-state structures. These studies often reveal extensive networks of hydrogen bonds involving the hydroxyl group and the pyridine nitrogen atom, which significantly influence the physical properties of the materials. For instance, in the crystal structures of other pyridine derivatives, hydrogen bonding is a dominant factor in the formation of specific supramolecular motifs like chains, sheets, or more complex three-dimensional networks.

A future single-crystal X-ray diffraction analysis of this compound would be necessary to provide the definitive data required for a complete understanding of its solid-state and supramolecular chemistry. Such an investigation would yield precise data on bond lengths, bond angles, and torsion angles, and would allow for a detailed description of the intermolecular forces that stabilize the crystal structure.

Advanced Materials Science and Chemical Synthesis Applications

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures from smaller molecular units. The structure of 2,4,6-trimethyl-3-hydroxypyridine is well-suited for these applications, enabling its use as a programmable building block.

The this compound molecule possesses key functional groups that facilitate self-assembly through specific and directional non-covalent interactions. The hydroxyl group (-OH) and the pyridine (B92270) ring's nitrogen atom are capable of forming strong hydrogen bonds. These interactions are fundamental in guiding the assembly of molecules into larger, ordered structures.

Hydroxypyridines can exist in tautomeric equilibrium with their corresponding pyridone form, and both are well-documented for their ability to form hydrogen-bonded dimeric structures in both solution and solid states. d-nb.info This predictable pairing is a powerful tool for designing complex supramolecular architectures. By leveraging these hydrogen bonding capabilities, this compound can act as a synthon for creating one-dimensional chains, two-dimensional sheets, and more intricate three-dimensional networks. d-nb.infopageplace.de Furthermore, pyridine derivatives are generally considered important building blocks for polymers with unique physical properties. researchgate.net The ability to functionalize the core structure allows for the creation of derivatives with multiple recognition sites, enabling the construction of sophisticated host-guest systems and molecular capsules. pageplace.demdpi.com

The aromatic nature of the pyridine ring in this compound is central to its utility in materials science. Aromatic rings can interact with each other through π-stacking, a non-covalent interaction that plays a crucial role in the organization of molecules in crystals and polymers.

The π-stacking ability of substituted pyridines is exploited in supramolecular chemistry to construct well-ordered materials. orgchemres.orgresearchgate.net These interactions, often working in concert with hydrogen bonding, help to stabilize complex architectures and influence the electronic and photophysical properties of the resulting materials. rsc.org In the context of this compound, π-stacking interactions can direct the assembly of molecules into columnar structures or layered arrays, which are of interest for applications in electronics, sensors, and organometallic polymers. researchgate.netresearchgate.net The interplay between hydrogen bonding and π-stacking allows for fine control over the final supramolecular structure, making this compound a versatile tool for the rational design of functional materials.

Catalysis and Reagent Design

The reactivity and structural features of this compound make it a candidate for applications in catalysis, either directly or as a precursor to more complex catalytic systems. Its ability to engage in radical reactions also opens avenues for its use as a specialized reagent in organic synthesis.

Pyridine-containing molecules are ubiquitous as ligands in transition metal-catalyzed processes due to the ability of the nitrogen atom to coordinate with metal centers. beilstein-journals.org this compound can serve as a precursor for the synthesis of such ligands. The hydroxyl and methyl groups on the pyridine ring can be chemically modified to introduce additional coordinating groups or to tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the resulting catalyst.

While direct use as a catalyst is less common, the pyridine core is integral to many catalytic processes. For instance, heterogeneous nanocatalysts have been developed for the synthesis of substituted pyridines, and rhodium oxide catalysts are used for the hydrogenation of the pyridine ring, demonstrating the interaction between the pyridine moiety and catalytic metal surfaces. orgchemres.orgrsc.org Therefore, this compound serves as a valuable starting material for designing bespoke ligands for both homogeneous and heterogeneous catalysis. acs.org

Research has identified this compound as a highly effective chain-breaking antioxidant. acs.org This antioxidant activity is a direct manifestation of its ability to mediate radical reactions. It functions by trapping chain-carrying peroxyl radicals, thereby terminating the radical chain oxidation process. acs.org This makes it more effective in certain systems than other well-known phenolic antioxidants. acs.org

This intrinsic reactivity has been harnessed in the design of new molecules. For example, its role as a radical chain oxidation inhibitor is a key component in hybrid molecules designed for specific protective effects. google.com The ability to control and inhibit radical processes makes this compound and its derivatives valuable reagents in contexts where radical-induced degradation is a concern. acs.orggoogle.com

Development of Hybrid Molecules and Functionalized Pyridinols

A significant application of this compound is its use as a scaffold for the synthesis of hybrid molecules and other functionalized pyridinols. By combining the hydroxypyridine core with other functional units, new compounds with tailored properties can be created.

A notable example is the synthesis of this compound nitrosuccinate. google.comarabjchem.org This compound is a hybrid molecule that combines two distinct functional fragments: the this compound moiety, which acts as an antioxidant and radical chain inhibitor, and nitroxy succinic acid, which can act as a source of nitric oxide. google.com The synthesis involves treating the parent hydroxypyridine with nitroxy succinic acid. google.com

Further functionalization is demonstrated by the synthesis of 3-acetyl-2,4,6-trimethylpyridine, which can be subsequently converted into other derivatives. For example, its reaction with hydroxylamine (B1172632) yields (E,Z)-1-(2,4,6-trimethylpyridin-3-yl)ethan-1-one oxime, introducing a new functional group to the molecule. arabjchem.org These examples highlight the utility of this compound as a versatile starting material for developing novel, functionalized molecules with potential applications in medicinal chemistry and materials science. arabjchem.org

Table of Compounds Mentioned

Compound NameMolecular Formula
This compoundC₈H₁₁NO
This compound nitrosuccinateC₁₂H₁₆N₂O₆
3-Acetyl-2,4,6-trimethylpyridineC₁₀H₁₃NO
(E,Z)-1-(2,4,6-trimethylpyridin-3-yl)ethan-1-one oximeC₁₀H₁₄N₂O
2,4-Dimethyl-3-pyridinolC₇H₉NO
2-Ethyl-6-methyl-3-hydroxypyridine succinate (B1194679) (Emoxypine)C₁₂H₁₇NO₅

Summary of Applications

SectionApplication AreaKey Function of this compound
6.1.1Supramolecular ChemistryBuilding block for complex architectures via hydrogen bonding.
6.1.2Advanced Materials Designπ-stacking of the aromatic ring for ordered material assembly.
6.2.1CatalysisPrecursor for designing specialized ligands for catalytic systems.
6.2.2Organic SynthesisMediator/inhibitor of radical chain reactions (antioxidant).
6.3Chemical SynthesisScaffold for creating hybrid molecules and functionalized derivatives.

Design and Synthesis of Hybrid Antiradical Fragments Utilizing the 3-Hydroxypyridine (B118123) Moiety

The 3-hydroxypyridine core, as found in this compound, is a key functional group for creating hybrid molecules with potent antiradical and antioxidant properties. acs.orggoogle.com These properties are crucial in mitigating oxidative stress, a factor implicated in numerous pathological conditions.

Researchers have successfully synthesized hybrid molecules that combine the this compound fragment with other moieties known for their antioxidant activity. google.com For instance, a hybrid compound incorporating this compound and nitroxy succinic acid has been developed. google.com This molecule is designed to have a dual antioxidant effect, with the 3-hydroxypyridine portion acting as a radical chain oxidation inhibitor. google.com The synthesis of such hybrid molecules often involves multi-step reaction sequences tailored to link the different active fragments. nih.govmdpi.com

The antioxidant efficacy of these hybrid compounds is often evaluated through various assays, such as their ability to scavenge stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). nih.govresearchgate.net Studies have shown that the presence of the 3-hydroxypyridine ring, particularly with electron-donating methyl groups, can significantly contribute to the radical scavenging capacity of the molecule. acs.org The reactivity of these pyridinols towards chain-carrying peroxyl radicals has been examined, revealing that some derivatives are highly effective phenolic chain-breaking antioxidants. acs.org

Compound CategoryKey Structural FeatureInvestigated PropertyRelevant Findings
Hybrid Antiradical MoleculesThis compound moietyAntioxidant/Antiradical ActivityThe 3-hydroxypyridine core acts as a potent radical chain inhibitor. acs.orggoogle.com
Substituted 3-PyridinolsVaried substituents on the pyridine ringChain-breaking antioxidant effectivenessSome synthesized pyridinols are among the most effective phenolic antioxidants. acs.org
Dihydropyridine (B1217469) Derivatives1,4-dihydropyridine ring with varied substituentsAntiradical activity against DPPHCompounds with multiple hydroxyl groups showed the highest activity. researchgate.net

Integration into Novel Organic Frameworks and Bicyclic Ring Systems

The structural rigidity and potential for coordination with metal ions make pyridine derivatives like this compound valuable components in the construction of novel organic frameworks. researchgate.netnih.govmdpi.com While direct use of this compound in metal-organic frameworks (MOFs) is an area of ongoing research, the broader class of pyridine-based ligands is extensively used to create these porous crystalline materials. researchgate.netnih.govmdpi.comfrontiersin.org These frameworks have potential applications in gas storage, separation, and catalysis. mdpi.com

Furthermore, this compound and related structures can serve as precursors for the synthesis of more complex bicyclic and polycyclic ring systems. acs.orgpsu.eduresearchgate.netmdpi.com Synthetic strategies often involve intramolecular cyclization reactions, where the existing pyridine ring is fused with another ring system. acs.orgpsu.edu For example, radical cyclization reactions of appropriately substituted pyridine derivatives can lead to the formation of bicyclic structures. psu.edu These complex heterocyclic systems are of interest in medicinal chemistry and materials science due to their unique three-dimensional architectures and potential for biological activity. mdpi.com

Framework/SystemPrecursor/Ligand TypeSynthetic ApproachKey Structural Outcome
Metal-Organic FrameworksPyridine-based ligandsHydrothermal/Solvothermal synthesis with metal ionsFormation of 1D, 2D, or 3D coordination polymers. researchgate.netnih.gov
Bicyclic PyridinolsSubstituted 3-bromopyridinesMulti-step synthesis including intramolecular Friedel-CraftsConstruction of fused ring structures. acs.org
Bicyclic AzetidinesChiral epoxides and L-prolineDiastereoselective intramolecular alkylationFused azetidine (B1206935) and five-membered ring system. researchgate.net
Bicyclic Pyridine HybridsBicyclic pyridines and 1,2,3-triazole unitClick reactionFormation of hybrid molecules with neurotropic activity. mdpi.com

Precursors for Synthesizing Azacoumarins and Other Heterocycles through Cyclocondensation Reactions

This compound is a valuable precursor in the synthesis of various heterocyclic compounds, notably azacoumarins, through cyclocondensation reactions. beilstein-journals.orgnih.govresearchgate.netlookchem.comijcce.ac.ir Azacoumarins, which are structural analogs of coumarins where a carbon atom in the benzene (B151609) ring is replaced by a nitrogen atom, are of significant interest due to their fluorescent properties and potential biological activities.

The synthesis of azacoumarins from 3-hydroxypyridine derivatives typically involves a Pechmann condensation or a similar cyclocondensation reaction with a β-ketoester. The hydroxyl group of the 3-hydroxypyridine reacts with the ketoester to form the heterocyclic ring system. The specific reaction conditions, such as the catalyst and solvent used, can influence the yield and purity of the resulting azacoumarin. lookchem.comijcce.ac.ir

Beyond azacoumarins, this compound can be utilized in cyclocondensation reactions to form other complex heterocyclic structures. beilstein-journals.orgnih.govresearchgate.net These reactions are fundamental in organic synthesis for building molecular complexity in a controlled manner.

Industrial and Specialized Chemical Synthesis Intermediate

The utility of this compound extends to its role as a key intermediate in various industrial and specialized chemical synthesis processes.

Intermediates in the Production of Fine Chemicals and Agrochemicals

Pyridine and its derivatives are fundamental building blocks in the chemical industry, particularly in the production of fine chemicals and agrochemicals. ontosight.aibiesterfeld.comresearchgate.netbiesterfeld.comcdhfinechemical.com this compound, with its specific substitution pattern, serves as a valuable intermediate for creating more complex molecules with desired biological activities. ontosight.ainih.gov

In the context of agrochemicals, pyridine-containing compounds are found in a wide range of herbicides, insecticides, and fungicides. researchgate.netnih.gov The synthesis of these active ingredients often involves multi-step processes where a pyridine derivative like this compound is introduced and subsequently modified to achieve the final product. researchgate.net The substitution on the pyridine ring can significantly influence the efficacy and selectivity of the agrochemical.

Similarly, in the realm of fine chemicals, which includes pharmaceuticals and specialty chemicals, this compound can be a precursor to active pharmaceutical ingredients (APIs) and other high-value compounds. ontosight.aibiesterfeld.comnih.gov Its ability to undergo various chemical transformations makes it a versatile synthon for organic chemists. researchgate.net

Applications in Dye Chemistry as a Coupler in In-situ Dye Formation Mechanisms

In the field of dye chemistry, particularly for oxidative hair dyes, 3-hydroxypyridine derivatives can function as couplers. cir-safety.orgeuropa.eu In this process, the coupler molecule reacts with a primary intermediate, often in the presence of an oxidizing agent like hydrogen peroxide, to form the final dye molecule directly within the hair fiber. cir-safety.orgeuropa.eu

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The future of 2,4,6-trimethyl-3-hydroxypyridine chemistry is intrinsically linked to the development of more efficient, sustainable, and versatile synthetic methods. Current syntheses, while effective, often involve multi-step procedures. acs.orgontosight.ai Future research should prioritize the following:

One-Pot and Multicomponent Reactions: Designing one-pot or multicomponent reactions that assemble the this compound core from simple, readily available starting materials would significantly enhance synthetic efficiency. beilstein-journals.orgnih.gov This approach aligns with the principles of green chemistry by reducing waste and energy consumption.

Biocatalytic Approaches: Exploring enzymatic or whole-cell biotransformations presents a green and highly selective alternative for the synthesis of this compound and its derivatives. researchgate.netnih.gov For instance, the use of microorganisms like Rhodococcus jostii has shown promise in the regioselective hydroxylation of related pyridine (B92270) compounds. researchgate.net

Flow Chemistry: The implementation of continuous flow technologies can offer improved control over reaction parameters, enhanced safety, and easier scalability for the synthesis of this compound.

A significant challenge lies in achieving high regioselectivity during the introduction of the hydroxyl group onto the pre-formed trimethylpyridine ring. Overcoming this will require the design of novel catalysts or directing groups.

Exploration of Undiscovered Reactivity Patterns and Selective Functionalization

The reactivity of the this compound scaffold is ripe for exploration. The interplay between the electron-donating methyl groups and the hydroxyl group, along with the inherent electronic properties of the pyridine ring, suggests a rich and complex chemical behavior.

Future investigations should focus on:

Selective C-H Functionalization: Developing methods for the selective functionalization of the C-H bonds at various positions on the pyridine ring would open up avenues for creating a diverse library of derivatives with tailored properties. snnu.edu.cnnih.gov This remains a significant challenge due to the multiple potential reaction sites.

Reactivity of the Hydroxyl Group: A deeper understanding of the hydroxyl group's reactivity, including its potential to act as a directing group or participate in novel cyclization reactions, is crucial.

N-Oxide Chemistry: The corresponding N-oxide of this compound could exhibit unique reactivity, facilitating substitutions at different positions of the pyridine ring. rsc.orgarabjchem.org

The key challenge in this area is to achieve high levels of regioselectivity in functionalization reactions, enabling precise control over the molecular architecture.

Advanced Computational Modeling for Precise Structure-Property and Structure-Reactivity Relationships

Computational chemistry offers a powerful tool to predict and understand the behavior of this compound and its derivatives, thereby guiding experimental efforts.

Key areas for future computational studies include:

Density Functional Theory (DFT) Calculations: DFT methods can be employed to predict molecular geometries, electronic properties, and reaction mechanisms with a high degree of accuracy. rsc.orgresearchgate.net This can aid in understanding the compound's reactivity and designing new synthetic strategies.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling: Developing QSAR and QSPR models can establish correlations between the molecular structure of this compound derivatives and their chemical or biological activities. researchgate.netresearchgate.net This can accelerate the discovery of compounds with desired properties.

Excited State Calculations: Investigating the excited-state properties of this molecule could reveal its potential in photophysical applications, such as in the development of new luminophores. acs.org

A primary challenge is the need for close integration between computational predictions and experimental validation to ensure the accuracy and reliability of the models.

Integration of this compound Chemistry with Green Chemistry Principles

The principles of green chemistry should be a guiding philosophy in all future research involving this compound. sabangcollege.ac.inchemijournal.com This entails a holistic approach that considers the entire lifecycle of the chemical process.

Future efforts should be directed towards:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ionic liquids, or supercritical fluids in synthetic and purification processes. researchgate.netmdpi.com

Catalysis: Emphasizing the use of reusable and non-toxic catalysts, including biocatalysts and nanocatalysts, to improve reaction efficiency and minimize waste. sabangcollege.ac.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation. sabangcollege.ac.in

The main challenge is to develop green processes that are also economically viable and scalable for industrial applications.

Expanding Applications in Niche Chemical Fields and Advanced Material Science

While the full application spectrum of this compound is yet to be realized, its unique structure suggests potential in several specialized areas.

Future research could explore its use as:

Ligands in Coordination Chemistry: The pyridine nitrogen and the hydroxyl oxygen can act as a bidentate ligand for metal ions, leading to the formation of novel coordination complexes with potential catalytic or material applications. chemrxiv.orgrsc.org

Building Blocks for Functional Polymers: Incorporation of the this compound moiety into polymer backbones could lead to materials with unique thermal, optical, or electronic properties. researchgate.net

Probes and Sensors: Derivatives of 3-hydroxypyridines have shown promise as fluorescent probes for the detection of metal cations. researchgate.net

Corrosion Inhibitors: Pyridine derivatives have been investigated for their potential to inhibit the corrosion of metals. researchgate.net

Octane (B31449) Boosters: Certain hydroxypyridine derivatives have been explored as additives to improve the octane rating of gasoline. acs.org

A significant hurdle will be the synthesis of derivatives with specific functionalities that can be effectively integrated into larger molecular or material architectures.

Q & A

Q. What are the established synthetic routes for 2,4,6-trimethyl-3-hydroxypyridine, and how can reaction purity be optimized?

The compound is synthesized via refluxing equimolar amounts of 2,4,6-trimethylpyridine and a dicarboxylic acid (e.g., oxalic, malonic, succinic, or malic acid) in a lower alcohol solvent (e.g., methanol or ethanol) at 60–100°C for 2–5 hours . To optimize purity, post-reaction treatment with organic solvents (e.g., ethyl acetate) and recrystallization at 10–15°C are recommended. Analytical methods like HPLC (>99% purity) and elemental analysis ensure quality control .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding.
  • IR spectroscopy to identify hydroxyl (-OH) and carboxylate groups in salt forms.
  • Mass spectrometry (MS) for molecular weight validation (e.g., C₈H₁₁NO·C₄H₆O₄ for the succinate salt) .
  • X-ray crystallography (if single crystals are obtainable) for structural elucidation, though no crystallographic data is currently reported for this compound.

Q. What safety precautions are critical when handling this compound in the laboratory?

While specific hazard data is limited, general pyridine derivative protocols apply:

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact .
  • Avoid exposure to open flames due to potential flammability of methylated pyridines .
  • In case of accidental exposure, rinse thoroughly with water and seek medical attention .

Advanced Research Questions

Q. How does the pharmacological efficacy of this compound salts compare to existing antioxidants like mexydole and emoxypine?

Preclinical studies indicate the succinate salt (compound Ic) exhibits 2–3× higher antioxidant activity and lower toxicity than mexydole and emoxypine in models of ischemia and oxidative stress . Methodologically, efficacy is assessed via:

  • In vitro radical scavenging assays (e.g., DPPH, ABTS).
  • In vivo ischemic reperfusion models (e.g., cardiac or retinal tissue).
  • Toxicity profiling (LD₅₀ and histopathological analysis) .

Q. What strategies can optimize the synthesis of this compound salts for scalable production?

  • Design of Experiments (DOE) to test variables: solvent polarity (e.g., ethanol vs. isopropanol), temperature (60–100°C), and stoichiometry (1:1 to 1:1.2 molar ratios).
  • Green chemistry approaches : Replace traditional solvents with ionic liquids or water-miscible alternatives.
  • Process analytical technology (PAT) for real-time monitoring of reaction progress .

Q. How do structural modifications (e.g., salt forms) influence the bioactivity of this compound?

The choice of dicarboxylic acid impacts solubility and bioavailability:

  • Succinate salt (Ic) : Enhanced membrane permeability due to balanced hydrophilicity/lipophilicity.
  • Malate salt (Id) : Improved aqueous solubility for intravenous formulations. Comparative studies should use molecular docking (to predict target interactions) and pharmacokinetic assays (e.g., Caco-2 cell permeability) .

Q. What mechanistic insights explain the anti-ischemic activity of this compound?

Proposed mechanisms include:

  • Mitochondrial protection : Scavenging reactive oxygen species (ROS) in electron transport chain complexes.
  • Anti-apoptotic effects : Downregulation of caspase-3 and Bax/Bcl-2 ratio modulation.
  • Vasodilation : NO synthase activation in endothelial cells. Validate via RNA-seq (oxidative stress pathways) and western blotting (apoptosis markers) .

Methodological Notes

  • Contradictory Data Resolution : Replicate studies across multiple models (e.g., rodent vs. cell culture) and validate assays with positive/negative controls.
  • Structural Analogues : Compare with 3-hydroxy-2-methylpyridine (CAS 1121-25-1) to assess methyl group positioning effects .
  • Data Gaps : No crystallographic data exists for the parent compound; consider collaborative efforts for structural resolution via synchrotron facilities.

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Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.